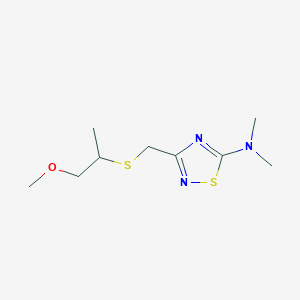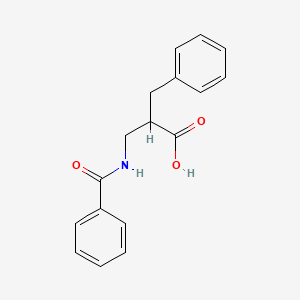
Methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate, also known as MTDT, is a synthetic compound that has gained attention in scientific research due to its potential biological activities.
Wirkmechanismus
The exact mechanism of action of Methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK/ERK pathway. These pathways are involved in cell growth, proliferation, and survival, and their inhibition by this compound may contribute to its biological activities.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It has also been found to protect neurons against oxidative stress and reduce inflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate in lab experiments is its relatively simple synthesis method. However, its limited solubility in aqueous solutions and low stability may pose challenges for its use in certain experiments.
Zukünftige Richtungen
Future research on Methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate could focus on further elucidating its mechanism of action, as well as its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, the development of more stable and soluble derivatives of this compound could expand its potential applications in scientific research.
In conclusion, this compound is a synthetic compound that has shown potential biological activities in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents for various diseases.
Synthesemethoden
Methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate can be synthesized through a multistep process that involves the reaction of 2,3-dihydroindole-3-carboxylic acid with cyclopropylamine, followed by the reaction with thionyl chloride and 4-cyclopropyl-1,3-thiazole-5-carbonyl chloride. The final step involves the addition of methyl iodide to obtain the methyl ester of this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate has been studied for its potential therapeutic activities, including its anticancer, antitumor, and antiproliferative effects. It has also been investigated for its potential use as a neuroprotective agent, as well as its ability to inhibit inflammation and oxidative stress.
Eigenschaften
IUPAC Name |
methyl 1-(4-cyclopropyl-1,3-thiazole-5-carbonyl)-2,3-dihydroindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-22-17(21)12-8-19(13-5-3-2-4-11(12)13)16(20)15-14(10-6-7-10)18-9-23-15/h2-5,9-10,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKVNNLCLHAZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C2=CC=CC=C12)C(=O)C3=C(N=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonylamino)methyl]benzoic acid](/img/structure/B7640286.png)
![4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7640306.png)
![5-[2-(3-Hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7640313.png)

![2-Methyl-3-[methyl-(3-methyl-3-phenylbutanoyl)amino]propanoic acid](/img/structure/B7640335.png)

![N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline](/img/structure/B7640357.png)

![N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide](/img/structure/B7640380.png)
![2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)



![2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)